molecular formula C14H14Cl3NO B2593610 1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride CAS No. 2094294-24-1

1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B2593610
CAS No.: 2094294-24-1
M. Wt: 318.62
InChI Key: YZYJRXFHQMGUSN-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of phenoxyphenylamines It is characterized by the presence of a dichlorophenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 3,4-dichlorophenol with a suitable phenyl halide under basic conditions to form the dichlorophenoxy intermediate.

    Coupling Reaction: The dichlorophenoxy intermediate is then coupled with a phenyl ethylamine derivative in the presence of a coupling agent such as a palladium catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinones or chlorinated phenols.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors on the cell surface, leading to a cascade of intracellular signaling events.

    Inhibition of Enzymes: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Modulation of Ion Channels: The compound can modulate the activity of ion channels, affecting cellular excitability and signaling.

Comparison with Similar Compounds

1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]ethan-1-amine hydrochloride: This compound has a fluorine atom in place of one of the hydrogen atoms on the phenyl ring, which may alter its chemical and biological properties.

    1-[2-(2,4-Difluorophenoxy)-6-fluorophenyl]-N-methylmethanamine hydrochloride: This compound has multiple fluorine substitutions, which can significantly affect its reactivity and interactions with biological targets.

    1-[2-Fluoro-4-isopropylphenyl]-N-methylmethanamine hydrochloride: The presence of an isopropyl group and fluorine atom can influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

1-[2-(3,4-dichlorophenoxy)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c1-9(17)11-4-2-3-5-14(11)18-10-6-7-12(15)13(16)8-10;/h2-9H,17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYJRXFHQMGUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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